molecular formula C13H14N4S B2696528 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine CAS No. 1030622-14-0

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine

Cat. No.: B2696528
CAS No.: 1030622-14-0
M. Wt: 258.34
InChI Key: XKKBTMNWUNIAJW-UHFFFAOYSA-N
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Description

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the thiophene and pyrazole rings through cyclization reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-8-3-4-9(2)17(8)11-5-6-18-13(11)10-7-12(14)16-15-10/h3-7H,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKBTMNWUNIAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC(=NN3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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